molecular formula C18H18ClN3O2S B2971600 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 723332-61-4

4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2971600
CAS No.: 723332-61-4
M. Wt: 375.87
InChI Key: XSCPUKDHZBIHKL-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group is usually introduced in the final step through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation: Disulfides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with cellular processes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular membranes, and interfere with DNA synthesis. These actions result in the inhibition of microbial growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-(4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-3-23-14-6-8-15(9-7-14)24-11-17-20-21-18(25)22(17)13-5-4-12(2)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPUKDHZBIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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